molecular formula C16H14N6O B12738767 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- CAS No. 88562-47-4

11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)-

Cat. No.: B12738767
CAS No.: 88562-47-4
M. Wt: 306.32 g/mol
InChI Key: PSBJNAVROXYISE-UHFFFAOYSA-N
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Description

11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)-: is a complex organic compound known for its unique structure and properties. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both pyrido and quinazolinone moieties in its structure makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyridine derivative, followed by the introduction of the quinazolinone ring through a series of condensation reactions. The final step often involves the addition of the tetrazole group, which can be achieved using azide chemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: Its properties make it suitable for use in materials science, including the development of sensors and other advanced materials.

Mechanism of Action

The mechanism by which 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- exerts its effects involves its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    11H-Pyrido(2,1-b)quinazolin-11-one: This compound shares the core structure but lacks the additional functional groups.

    Quinazolinone Derivatives: These compounds have similar quinazolinone moieties but differ in other parts of their structure.

    Tetrazole-Containing Compounds: These compounds contain the tetrazole group but may have different core structures.

Uniqueness

What sets 11H-Pyrido(2,1-b)quinazolin-11-one, 2-(1-methylethyl)-8-(1H-tetrazol-5-yl)- apart is its combination of pyrido, quinazolinone, and tetrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88562-47-4

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

2-propan-2-yl-8-(2H-tetrazol-5-yl)pyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C16H14N6O/c1-9(2)10-3-5-13-12(7-10)16(23)22-8-11(4-6-14(22)17-13)15-18-20-21-19-15/h3-9H,1-2H3,(H,18,19,20,21)

InChI Key

PSBJNAVROXYISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C4=NNN=N4

Origin of Product

United States

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